[(5-chlorothiophen-2-yl)methyl](2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chlorothiophen-2-yl)methylamine is an organic compound with the molecular formula C9H14ClNS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and a methyl group at the 2-position of the propylamine side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chlorothiophen-2-yl)methylamine typically involves the following steps:
Chlorination of Thiophene: Thiophene is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Methyl Derivative: The chlorinated thiophene is then reacted with formaldehyde and a secondary amine to form the [(5-chlorothiophen-2-yl)methyl] intermediate.
Alkylation: The intermediate is further alkylated with 2-methylpropylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of (5-chlorothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(5-chlorothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(5-chlorothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-chlorothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
[(5-chlorothiophen-2-yl)methyl]amine: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.
(5-bromothiophen-2-yl)methylamine: Contains a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness
(5-chlorothiophen-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
1021131-71-4 |
---|---|
Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.